Enhanced Lipophilicity (logP) Differentiates the Trifluoromethyl Analog from Methoxy and H-Containing Comparators
The presence of the 3-trifluoromethyl group significantly enhances the compound's lipophilicity relative to key commercial analogs. The target compound has a computed XLogP3 of 5.1, which is substantially higher than the 3-methoxy analog (computed XLogP3 of 4.3) [1]. This difference is crucial for optimizing blood-brain barrier penetration or binding to lipophilic protein pockets.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide (CAS 339031-42-4): XLogP3 = 4.3 |
| Quantified Difference | Δ logP = +0.8 (Target compound is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm in PubChem 2025.09.15 release [1][2]. |
Why This Matters
A logP difference of 0.8 represents a nearly 6.3-fold increase in partition coefficient, which can dramatically alter a compound's pharmacokinetic profile and target engagement in cellular assays.
- [1] PubChem. (2026). PubChem Compound Summary for CID 1486248. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Chemical Properties for CID 4575855 (N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide). National Center for Biotechnology Information. View Source
